PDE4A Inhibition Potency: 184-Fold Weaker Than Rolipram but with a Distinct Multi-Target Fingerprint
In a recombinant human PDE4A assay using HEK293 cell overexpression and HTRF-based cAMP hydrolysis detection, 1-(2,4-dimethoxyphenyl)pyrrolidine (CHEMBL1871173) exhibited an IC₅₀ of 553 nM [1]. This is approximately 184-fold less potent than the prototypical PDE4 inhibitor rolipram, which achieves an IC₅₀ of ~3 nM against immunopurified PDE4A under comparable in vitro conditions [2]. However, the compound simultaneously demonstrates antagonist activity at recombinant human GPR84 (IC₅₀: 735 nM, HEK293T membranes), a target not engaged by rolipram at comparable concentrations [1]. This dual PDE4A/GPR84 engagement profile is not observed for the C-2 positional isomer 2-(2,4-dimethoxyphenyl)pyrrolidine, which instead inhibits acetylcholinesterase (IC₅₀: 0.55 μM) . The moderate PDE4A potency combined with GPR84 antagonism may offer a differentiated polypharmacology approach wherein PDE4-driven cAMP modulation is complemented by GPR84-mediated effects on innate immune cell function, potentially enabling efficacy at PDE4 occupancies lower than those required for selective PDE4 monotherapy.
| Evidence Dimension | PDE4A inhibitory potency (IC₅₀) and target selectivity profile |
|---|---|
| Target Compound Data | IC₅₀ = 553 nM (recombinant human PDE4A, HEK293); GPR84 IC₅₀ = 735 nM (HEK293T membranes) |
| Comparator Or Baseline | Rolipram: PDE4A IC₅₀ ≈ 3 nM (immunopurified, U937 cell context); 2-(2,4-dimethoxyphenyl)pyrrolidine: acetylcholinesterase IC₅₀ = 0.55 μM |
| Quantified Difference | ~184-fold lower PDE4A potency vs. rolipram; distinct secondary target engagement (GPR84 vs. acetylcholinesterase) |
| Conditions | Recombinant human PDE4A overexpressed in HEK293 cells, cAMP hydrolysis HTRF immunoassay [1]; immunopurified PDE4A from U937 cells [2]; in vitro acetylcholinesterase assay |
Why This Matters
For procurement decisions in inflammatory disease research, this compound offers a polypharmacological tool distinct from high-potency selective PDE4 inhibitors and from acetylcholinesterase-targeting positional isomers, enabling unique pathway interrogation.
- [1] BindingDB. BDBM50548422 (CHEMBL1871173). PDE4A IC₅₀ = 553 nM; GPR84 IC₅₀ = 735 nM. ChEMBL-curated data. View Source
- [2] MacKenzie SJ, Houslay MD. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms. Biochem J. 2000;347(Pt 2):571-578. Rolipram PDE4A IC₅₀ ≈ 3 nM. View Source
